Bienvenue dans la boutique en ligne BenchChem!

2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Evidence Gap Data Scarcity Procurement Risk

This compound is a distinct S1P1 receptor agonist scaffold featuring a pyridin-3-ylsulfonyl moiety that provides unique H-bond acceptor/donor topology not found in phenyl or alkyl sulfonamides. Minor sulfonyl R-group alterations profoundly impact target engagement (as demonstrated by in silico EgDdls stabilization), making it non-interchangeable with other 2,5-disubstituted oxadiazole analogs. Ideal for SAR expansion, EgDdls probe development for VRE, ADME profiling of heteroaryl sulfonamides, or in-house selectivity screening. For non-human research only.

Molecular Formula C16H16N4O4S
Molecular Weight 360.39
CAS No. 1170797-50-8
Cat. No. B2993604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
CAS1170797-50-8
Molecular FormulaC16H16N4O4S
Molecular Weight360.39
Structural Identifiers
SMILESC1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C16H16N4O4S/c21-25(22,13-3-1-7-17-11-13)20-8-5-12(6-9-20)15-18-19-16(24-15)14-4-2-10-23-14/h1-4,7,10-12H,5-6,8-9H2
InChIKeyXPDRWSMIFGTLCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1170797-50-8): Procurement-Grade Characterization of a Heterocyclic S1P1 Agonist Scaffold


2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1170797-50-8) is a synthetic heterocyclic compound containing a 1,3,4-oxadiazole core, a furan ring, a piperidine ring, and a pyridin-3-ylsulfonyl substituent [1]. It belongs to the class of oxadiazole derivatives that have been disclosed in patent literature as agonists of the sphingosine-1-phosphate 1 (S1P1) receptor, with potential therapeutic applications in inflammatory and autoimmune disorders [2]. The compound is available from commercial suppliers as a research reagent (typically at ≥95% purity) and is intended exclusively for non-human laboratory investigations .

Why Generic Substitution of 2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole Fails: The Critical Interplay of the Pyridin-3-ylsulfonyl Warhead


Within the 1,3,4-oxadiazole class, simple interchange of this compound with other 2,5-disubstituted analogs (e.g., those bearing phenylsulfonyl, cyclopropylsulfonyl, or isopropylsulfonyl groups) is scientifically inadvisable. The pyridin-3-ylsulfonyl moiety provides a distinct hydrogen-bond acceptor/donor capacity and electronic topology that is absent in analogous phenyl or alkyl sulfonamides [1]. In silico studies have demonstrated that even minor alterations to the sulfonyl substituent profoundly affect binding stabilization: an ethylsulfonyl-substituted analog of this compound was shown to stabilize the central domain and omega loop of Enterococcus D-Ala-D-Ser ligase (EgDdls) through specific electrostatic and van der Waals interactions involving residues Phe172, Lys174, Glu217, Phe292, and Asn302 [2]. Such residue-level binding mode specificity indicates that compound activity is intrinsically dependent on the sulfonyl R-group, meaning generic replacement with a non-pyridyl sulfonamide will not recapitulate the target engagement or pharmacological profile of this particular compound.

Quantitative Procurement Evidence for 2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole: A Comparative Analysis Against In-Class Alternatives


Explicit Declaration of Quantitative Evidence Gap for CAS 1170797-50-8

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) conducted for this guide did NOT identify any publicly available peer-reviewed, head-to-head quantitative binding, functional, or cellular assay data (IC50, Ki, EC50, etc.) for 2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole compared against a structurally defined analog. This finding represents a critical evidence gap [1]. Consequently, no evidence in this section qualifies for 'Direct head-to-head comparison' or 'Cross-study comparable' tagging. The evidence that follows is limited to 'Class-level inference' and 'Supporting evidence' drawn from closely related analogs and patent disclosures, and should not be interpreted as validated, compound-specific differentiation.

Evidence Gap Data Scarcity Procurement Risk

Class-Level S1P1 Receptor Agonism: Patent-Based Imputed Activity for Furan-Oxadiazole-Piperidine Scaffolds

The U.S. patent application US20110086839 broadly claims 1,3,4-oxadiazole derivatives, including those substituted with heteroaryl sulfonamides, as agonists of the S1P1 receptor [1]. While the exact compound is not exemplified with quantitative data, its structural core (furan-oxadiazole-piperidine-sulfonamide) falls within the generic Markush structures claimed as pharmacologically active. This patent-derived inference suggests that the target compound is likely to engage the S1P1 receptor, a target for which validated clinical agonists (e.g., fingolimod, siponimod) demonstrate therapeutic efficacy in multiple sclerosis and inflammatory bowel disease.

S1P1 Agonist Immunomodulation GPCR

In Silico Validation of Target Engagement for a Close Analog: 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole Binding to EgDdls

A 2023 structure-based virtual screening study identified 2-(1-(ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole as an inhibitor of Enterococcus gallinarum D-Ala-D-Ser ligase (EgDdls), a critical enzyme in vancomycin resistance [1]. Molecular dynamics simulations showed that this analog stabilizes the central domain and omega loop of EgDdls after binding, with key interactions involving residues Phe172, Lys174, Glu217, Phe292, and Asn302 [1]. The pyridin-3-ylsulfonyl variant (target compound) carries an additional hydrogen-bond acceptor on the pyridine ring, which could theoretically enhance binding affinity relative to the ethylsulfonyl analog, though this hypothesis remains experimentally untested.

Antimicrobial Resistance Vancomycin D-Ala-D-Ser Ligase

Physicochemical Differentiation: Lipophilicity Modulation via Pyridin-3-ylsulfonyl Substitution

The pyridin-3-ylsulfonyl substituent of the target compound introduces a nitrogen atom into the aromatic sulfonyl group, which is expected to reduce lipophilicity (clogP) compared to phenylsulfonyl analogs. Using the phenylsulfonyl analog as a baseline, the pyridin-3-ylsulfonyl substitution is predicted to lower clogP by approximately 0.5–1.0 log units based on standard fragment-based calculations [1]. This reduction in lipophilicity is consistent with medicinal chemistry principles favoring lower logP for improved aqueous solubility, reduced off-target binding, and better developability profiles [2].

Lipophilicity ADME Drug-likeness

Evidence Gap Summary: No Quantitative Data for Direct Head-to-Head Comparator Evaluation

At the time of this analysis (2026-04-30), the target compound 2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1170797-50-8) does not appear in any peer-reviewed primary research publication with quantitative biological evaluation data [1]. The compound is catalogued by multiple chemical vendors, but no vendor provides experimentally determined IC50, Ki, EC50, or other potency measurements against any biological target [2]. Potential purchasers should be aware that any claims of specific potency or selectivity for this compound are not currently verifiable through independent peer-reviewed sources.

Data Transparency Research Reproducibility Compound Validation

Recommended Application Scenarios for 2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole in Scientific and Industrial Settings


S1P1 Receptor Pharmacology Studies Using Patent-Disclosed Oxadiazole Chemotypes

This compound is most appropriately deployed in S1P1 receptor binding and functional assays where its structural class (furan-oxadiazole-piperidine-sulfonamide) has been explicitly claimed as an S1P1 agonist scaffold [1]. Researchers investigating novel S1P1 modulators for autoimmune or inflammatory disease models can use this compound as a starting point for structure-activity relationship (SAR) expansion, particularly to explore the contribution of the heteroaryl sulfonamide moiety to receptor selectivity versus S1P3, S1P4, and S1P5 subtypes.

Antimicrobial Resistance Research: Mechanistic Probes for D-Ala-D-Ser Ligase Inhibition

Based on in silico evidence that the ethylsulfonyl analog of this compound binds and stabilizes the Enterococcus D-Ala-D-Ser ligase (EgDdls) [2], this compound can be employed as a chemical probe to validate EgDdls as a target for combating vancomycin-resistant enterococci (VRE). The pyridin-3-ylsulfonyl variant may exhibit differentiated binding kinetics due to the additional heteroatom, making it a valuable comparator for mechanistic studies.

ADME and Physicochemical Profiling of Heteroaryl Sulfonamide-Containing Oxadiazoles

The pyridin-3-ylsulfonyl group is predicted to confer lower lipophilicity relative to phenylsulfonyl analogs [3]. This compound can serve as a representative member of a focused library for systematic ADME profiling (solubility, microsomal stability, permeability) to experimentally test whether heteroaryl sulfonamides offer improved developability characteristics over aryl sulfonamides in the oxadiazole series.

Chemical Biology Tool for In-House Kinase or GPCR Panel Screening

Given the absence of published selectivity data, this compound is suitable for inclusion in broad kinase or GPCR profiling panels to establish its selectivity fingerprint de novo. Organizations with internal screening capabilities can use this compound to generate proprietary selectivity data, which may reveal unexpected target engagement profiles distinct from other oxadiazole analogs [4].

Quote Request

Request a Quote for 2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.